AdipoRon

Vue d'ensemble

Description

AdipoRon is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2). It activates AMPK and PPARα signaling and ameliorates insulin resistance, dyslipidemia, and glucose intolerance .

Synthesis Analysis

This compound is a synthetic analog that mimics the actions of adiponectin by stimulating both AdipoR1 and AdipoR2 . Treatment of PDAC cells with this compound led to mitochondrial uncoupling and loss of ATP production .

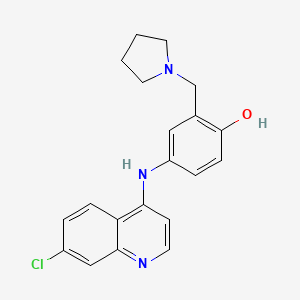

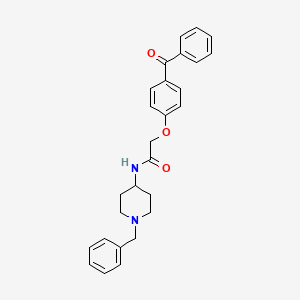

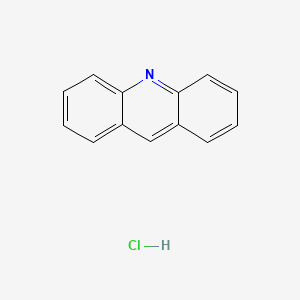

Molecular Structure Analysis

This compound is a small, synthetic molecule that binds both adiponectin receptors AdipoR1 and AdipoR2 with a Kd of approximately 1.8 and 3.1 mM, respectively .

Chemical Reactions Analysis

This compound has been shown to induce metabolic changes in pancreatic cancer cells, leading to increased glucose uptake and utilization . It also exhibits anti-inflammatory effects by reducing MPO activity and IL-1β expression in the gastric tissue .

Physical And Chemical Properties Analysis

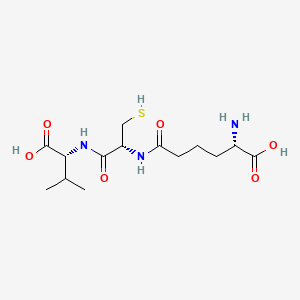

This compound has a molecular weight of 428.52 g/mol and a chemical formula of C27H28N2O3 . It is soluble in DMSO at 40 mg/mL or ethanol at 20 mg/mL .

Applications De Recherche Scientifique

Maladie rénale diabétique (MRD)

AdipoRon a été impliqué dans le traitement de la maladie rénale diabétique. Il fonctionne comme un agoniste du récepteur de l'adiponectine, qui peut restaurer la fonction rénale dans la MRD sans induire d'effets secondaires systémiques . Le composé améliore la phosphorylation de la protéine kinase activée par l'AMP (AMPK) et l'expression du récepteur nucléaire PPAR-α, qui sont des voies cruciales dans l'atténuation des lésions rénales et de la lipotoxicité .

Obésité et syndrome métabolique

Dans le contexte de l'obésité et du syndrome métabolique, this compound active les voies de signalisation AMPK et PPARα. Cette activation améliore la résistance à l'insuline, la dyslipidémie et l'intolérance au glucose, qui sont fréquentes dans l'obésité et le diabète de type II . De plus, this compound s'est avéré prometteur pour prolonger la durée de vie des souris nourries avec un régime riche en graisses et améliorer leur endurance à l'exercice .

Applications anti-inflammatoires

This compound présente des effets anti-inflammatoires qui sont bénéfiques dans divers processus physiologiques et pathologiques. Par exemple, il a été étudié pour son rôle dans la dégénérescence discale intervertébrale, où il supprime l'expression de facteurs pro-inflammatoires et cataboliques, offrant potentiellement une nouvelle approche thérapeutique pour cette affection .

Maladies cardiovasculaires

Les actions anti-inflammatoires et de régulation métabolique d'this compound suggèrent des applications potentielles dans les maladies cardiovasculaires. En améliorant les profils lipidiques et en réduisant l'inflammation, this compound pourrait contribuer à la prévention ou au traitement de l'athérosclérose et d'autres complications cardiovasculaires associées aux troubles métaboliques .

Protection des cellules tubulaires rénales

This compound peut protéger les cellules tubulaires rénales des effets néfastes de l'angiotensine II, un facteur connu pour contribuer aux lésions rénales. Il le fait en atténuant l'activation de la NADPH oxydase et le stress oxydatif par l'activation d'AdipoR1 .

Métabolisme énergétique et endurance à l'exercice

En induisant la phosphorylation de l'AMPK et en augmentant l'expression du PPAR-α, this compound module le métabolisme des acides gras. Cela contribue non seulement à la consommation d'énergie, mais améliore également l'endurance à l'exercice, ce qui en fait un composé intéressant pour améliorer les performances physiques .

Lipotoxicité et stress oxydatif

Le rôle d'this compound dans l'amélioration de l'activité de la céramidase par ses récepteurs conduit à une amélioration du catabolisme des céramides et à la formation du sphingosine 1 phosphate (S1P), un métabolite anti-apoptotique. Ce mécanisme est particulièrement important pour protéger les cellules de la lipotoxicité et du stress oxydatif .

Extension de la durée de vie

Des recherches sur des modèles animaux ont indiqué qu'this compound pourrait jouer un rôle dans l'extension de la durée de vie. Les souris obèses et atteintes de diabète de type II ont montré une durée de vie accrue lorsqu'elles étaient traitées avec this compound, ce qui suggère son potentiel dans les études sur la longévité .

Mécanisme D'action

Target of Action

AdipoRon is a synthetic analog of adiponectin, an adipose tissue-derived hormone . It primarily targets the adiponectin receptors, AdipoR1 and AdipoR2 . These receptors play a crucial role in mediating the anti-inflammatory, antifibrotic, and antioxidant effects of adiponectin .

Mode of Action

This compound interacts with its targets, AdipoR1 and AdipoR2, to induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of peroxisome proliferative-activated receptor (PPAR)-α . This interaction leads to the activation of PPAR gamma coactivator 1 alpha (PGC-1α), increased phosphorylation of acyl CoA oxidase, and upregulation of uncoupling proteins involved in energy consumption . Moreover, this compound stimulates ceramidase activity associated with its two receptors, enhancing ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .

Biochemical Pathways

This compound affects several biochemical pathways. By binding to adiponectin receptors on Müller glia, this compound activates the AMPK/acetyl-CoA carboxylase phosphorylation downstream, thereby alleviating oxidative stress . It also promotes the synthesis and expression of early growth response factor 4 (EGR4), playing a protective role through the EGR4 and classical AMPK pathways . In addition, this compound enhances the AMPK/PPARα pathway and ceramidase activity through AdipoRs .

Result of Action

This compound has shown to have significant molecular and cellular effects. It has been found to improve hippocampal-dependent spatial recognition memory in diabetic mice . It also increases progenitor cell proliferation and neuronal differentiation in the hippocampal dentate gyrus of diabetic mice . Furthermore, this compound treatment significantly increases dendritic complexity, spine density, and N-methyl-D-aspartate receptor-dependent long-term potentiation in the dentate region, and increases BDNF levels in the dentate gyrus of diabetic mice .

Action Environment

The action of this compound can be influenced by environmental factors such as glucose levels. For instance, this compound has been shown to reduce oxidative stress and apoptosis in Müller glia in a high glucose environment . Higher concentrations of this compound (20 µm) were found to be cytotoxic to macrophages . Therefore, the concentration of this compound and the glucose levels in the environment can significantly influence its action, efficacy, and stability.

Activité Biologique

AdipoRon has been found to have a number of biological activities. In vivo studies have demonstrated that this compound is able to reduce body weight and improve insulin sensitivity. In addition, this compound has been found to reduce adipocyte size and increase lipolysis in adipose tissue. In vitro studies have demonstrated that this compound is able to activate GPR40 and increase adiponectin production.

Biochemical and Physiological Effects

This compound has been found to have a number of biochemical and physiological effects. In vivo studies have demonstrated that this compound is able to reduce body weight and improve insulin sensitivity. In addition, this compound has been found to reduce adipocyte size and increase lipolysis in adipose tissue. In vitro studies have demonstrated that this compound is able to activate GPR40 and increase adiponectin production.

Avantages Et Limitations Des Expériences En Laboratoire

AdipoRon has been found to be effective in reducing body weight and improving insulin sensitivity in animal models. In addition, this compound has been shown to have beneficial effects on adipose tissue, including an increase in lipolysis, a decrease in adipocyte size, and an increase in adiponectin production. However, there are some limitations to using this compound in lab experiments. For example, this compound is not currently approved for human use, and its effects on humans are not yet known. In addition, this compound is a synthetic small molecule and is not found in nature, making it difficult to obtain and use in laboratory experiments.

Orientations Futures

The potential future directions for AdipoRon research include:

1. Investigating the effects of this compound on other metabolic diseases, such as non-alcoholic fatty liver disease.

2. Investigating the effects of this compound on other tissues, such as the pancreas and skeletal muscle.

3. Investigating the potential of this compound as a therapeutic agent for the treatment of obesity and diabetes in humans.

4. Investigating the potential of this compound as a therapeutic agent for other diseases, such as cancer and cardiovascular disease.

5. Investigating the potential of this compound as an adjunct therapy for other treatments, such as diet and exercise.

6. Investigating the potential of this compound as an adjuvant to other medications, such as insulin.

7. Investigating the long-term safety and efficacy of this compound.

8. Investigating the potential of this compound as an appetite suppressant.

9. Investigating the potential of this compound as an anti-inflammatory agent.

10. Investigating the potential of this compound as an antioxidant.

11. Investigating the potential of this compound as a neuroprotective agent.

12. Investigating the potential of this compound as an immunomodulatory agent.

13. Investigating the potential of this compound as a modulator of the gut microbiome.

14. Investigating the potential of this compound as a modulator of the hypothalamic-pituitary-adrenal axis.

15. Investigating the potential of this compound as a modulator of the renin-angiotensin system.

Propriétés

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHUPGSHGSNPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924416-43-3 | |

| Record name | Adiporon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPORON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)